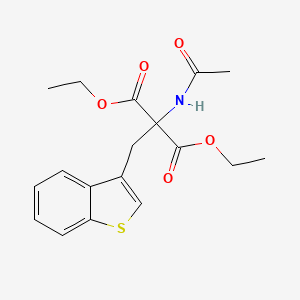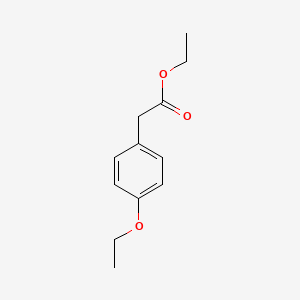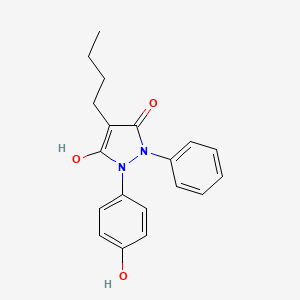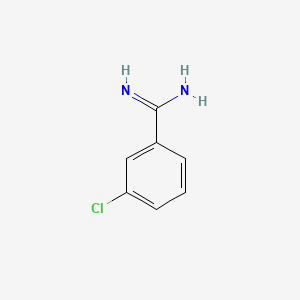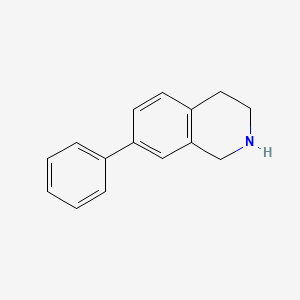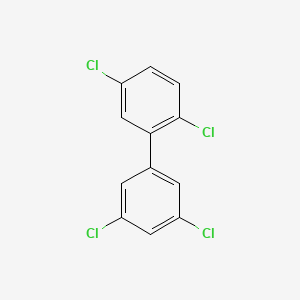
(S)-Praziquantel
描述
(S)-Praziquantel: is a potent anthelmintic medication widely used to treat parasitic worm infections such as schistosomiasis, clonorchiasis, and opisthorchiasis. It is known for its high efficacy, low toxicity, and affordability, making it a crucial drug in the fight against parasitic diseases.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Praziquantel involves several steps, including the Imino-Diels-Alder reaction, condensation, Ugi reaction, N-acylation, substitution, cyclization, and acylation. These reactions require specific conditions such as high temperatures and pressures, and the use of reagents like potassium cyanide and heavy metals.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis processes that ensure the drug's purity and efficacy. The production process is designed to minimize environmental impact and ensure the safety of workers involved in the manufacturing process.
化学反应分析
(S)-Praziquantel: undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substituents like halides. The major products formed from these reactions are intermediates and by-products that are further processed to obtain the final drug compound.
科学研究应用
(S)-Praziquantel: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and chemical research.
Biology: Studied for its effects on parasitic organisms and potential use in biological control.
Medicine: Widely used to treat parasitic infections in humans and animals.
Industry: Employed in the production of veterinary drugs and other pharmaceuticals.
作用机制
The mechanism by which (S)-Praziquantel exerts its effects involves the dysregulation of calcium homeostasis in parasitic worms. The drug causes a rapid release of calcium ions into the cytoplasm of the parasite's cells, leading to muscle contraction and paralysis. This ultimately results in the death of the parasite.
相似化合物的比较
(S)-Praziquantel: is compared with other anthelmintic drugs such as albendazole, mebendazole, and ivermectin. While these drugs also target parasitic infections, this compound is unique in its ability to cause rapid muscle contraction and paralysis in the worms. Additionally, it has a lower incidence of side effects and a shorter treatment course compared to some other anthelmintics.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
(11bS)-2-(cyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h4-6,9,15,17H,1-3,7-8,10-13H2/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVJFNAIGNNGKK-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C(=O)N2C[C@@H]3C4=CC=CC=C4CCN3C(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57452-97-8 | |
| Record name | Praziquantel, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057452978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PRAZIQUANTEL, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88027IXB7M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying (S)-praziquantel when it is the inactive enantiomer?
A: While this compound doesn't exhibit the same antischistosomal activity as (R)-praziquantel [, ], it contributes to the overall pharmacokinetic profile of the racemic drug. Understanding its metabolism, potential for drug interactions, and impact on the active enantiomer is crucial for optimizing treatment and developing potential pediatric formulations [, ].
Q2: How do the pharmacokinetics of this compound differ from (R)-praziquantel?
A: Studies show that both enantiomers display complex pharmacokinetics with erratic absorption [, ]. Notably, efavirenz, an antiretroviral drug, significantly reduces the AUC (area under the curve) of both (R)- and this compound, while ritonavir, another antiretroviral, has a negligible effect on (R)-praziquantel but increases the AUC of this compound [, ]. These findings highlight the potential for clinically relevant drug interactions involving this compound.
Q3: Has the metabolism of this compound been investigated?
A: Yes, research has focused on characterizing the metabolism of this compound. Studies using human liver microsomes and advanced analytical techniques like the crystalline sponge method coupled with mass spectrometry and nuclear magnetic resonance have enabled the identification and structural elucidation of several this compound metabolites, including previously unknown ones []. This information is crucial for understanding the metabolic fate of the inactive enantiomer.
Q4: Can this compound be separated from (R)-praziquantel for analysis?
A: Absolutely. Cyclodextrin-modified micellar electrokinetic chromatography offers a reliable method for the simultaneous quantification of both (R)- and this compound enantiomers, as well as their main metabolites, in human plasma samples []. This technique facilitates accurate and efficient analysis of the enantiomers, even at low concentrations.
Q5: What is the potential impact of this compound on the development of pediatric praziquantel formulations?
A: The development of palatable pediatric praziquantel formulations is a significant challenge, and this compound, being the bitter component of the racemate, poses an obstacle []. Research into the pharmacokinetics and pharmacodynamics of both enantiomers, particularly in younger populations, is crucial for informing the development of appropriate and effective formulations for this vulnerable group.
Q6: Can this compound be used as a tool to study praziquantel metabolism?
A: While this compound itself is inactive against schistosomes, its similar structure to the active enantiomer makes it a valuable tool in metabolic studies [, ]. Researchers can use this compound to investigate the specific enzymes and pathways involved in praziquantel metabolism without the confounding factor of the drug's activity.
Q7: Are there any known safety concerns related to this compound?
A7: While praziquantel is generally considered safe and well-tolerated, the potential long-term effects of this compound, especially in the context of repeated administrations for schistosomiasis control, require further investigation. Understanding its pharmacokinetic profile, drug interactions, and potential for metabolite accumulation is essential for ensuring the drug's long-term safety.
Q8: Can the study of this compound contribute to the development of novel antischistosomal drugs?
A: Even though this compound is inactive, its structural similarity to the active (R)-enantiomer makes it a valuable starting point for medicinal chemistry efforts []. By understanding the structure-activity relationship and identifying the precise pharmacophore responsible for activity, researchers can potentially design new analogs with improved efficacy or a different pharmacological profile.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-7-bromo-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile](/img/structure/B1596596.png)
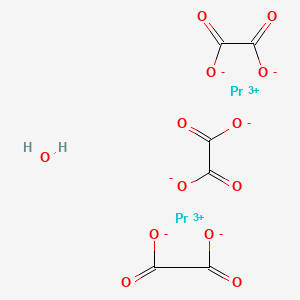
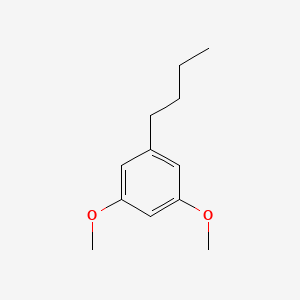
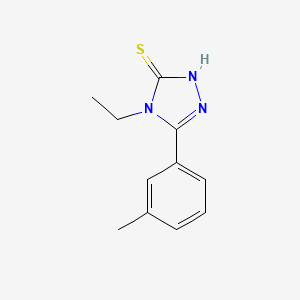
![2-[(2-Methoxybenzyl)amino]ethanol](/img/structure/B1596603.png)
